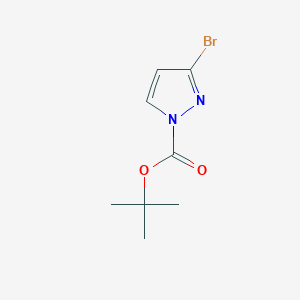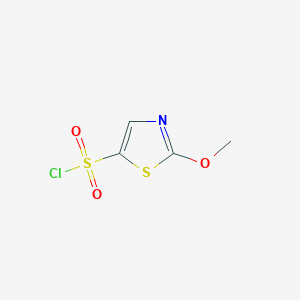
4-Fluoro-2-isopropoxyaniline hydrochloride
Overview
Description
4-Fluoro-2-isopropoxyaniline hydrochloride, also known as 4-FIPAH, is an aromatic amine compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. The molecular formula is C9H13ClFNO, with an average mass of 205.657 Da .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-isopropoxyaniline hydrochloride is 1S/C9H12FNO.ClH/c1-6(2)12-9-5-7(10)3-4-8(9)11;/h3-6H,11H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 4-Fluoro-2-isopropoxyaniline hydrochloride are not available, it’s known to be used in a wide range of scientific studies, from drug synthesis to biochemical and physiological research.Physical And Chemical Properties Analysis
4-Fluoro-2-isopropoxyaniline hydrochloride is a solid at room temperature . Unfortunately, specific physical and chemical properties such as density, boiling point, vapor pressure, and others were not available in the search results.Scientific Research Applications
Drug Synthesis
4-Fluoro-2-isopropoxyaniline hydrochloride: is utilized in the synthesis of various pharmaceutical compounds. Its structure, which includes a fluorine atom and an isopropoxy group attached to an aniline, makes it a valuable intermediate in creating molecules with potential therapeutic effects. It’s particularly useful in the development of compounds that require a fluorinated aromatic amine as a building block, which can contribute to the pharmacokinetic properties of the drugs .
Biochemical Research
In biochemical research, this compound serves as a reagent for modifying proteins or peptides. The fluorine atom can be used for 19F NMR studies, providing insights into the structure and dynamics of biomolecules. Additionally, the isopropoxy group could be involved in creating prodrugs or modifying the solubility of compounds in biological assays.
Physiological Research
Researchers employ 4-Fluoro-2-isopropoxyaniline hydrochloride in physiological studies to explore its effects on biological systems. It may be used to synthesize analogs of neurotransmitters or hormones to study their interactions with receptors and enzymes. This can help in understanding the role of similar compounds in physiological processes.
Analytical Chemistry
This chemical finds applications in analytical chemistry as a standard or reference compound. Its distinct spectroscopic properties, such as its absorbance or fluorescence, can be used to calibrate instruments or as a comparison in the quantification of similar compounds in complex mixtures .
Organic Synthesis
In organic synthesis, 4-Fluoro-2-isopropoxyaniline hydrochloride is a versatile starting material for constructing complex organic molecules. Its reactivity allows for various transformations, such as Suzuki coupling reactions, which are pivotal in building polyaromatic structures for materials or medicinal chemistry.
Material Science
The compound’s role in material science is emerging, particularly in the synthesis of novel organic materials. Its incorporation into polymers or small molecules can impart unique electronic or optical properties, which are valuable in creating new materials for electronic devices or sensors .
Pharmacology
Pharmacologically, 4-Fluoro-2-isopropoxyaniline hydrochloride can be used to study drug metabolism and pharmacokinetics. Its metabolites can be analyzed to understand how similar compounds are processed in the body, which is crucial for drug development and safety assessments .
Environmental Science
Lastly, in environmental science, this compound can be used to study the environmental fate of fluorinated aromatic amines. It can serve as a model compound to investigate degradation pathways, bioaccumulation, and potential environmental impacts of similar structures .
Mechanism of Action
and it’s known to be used in a wide range of scientific studies, from drug synthesis to biochemical and physiological research. It is a white crystalline solid that is soluble in water and organic solvents .
The compound’s storage temperature is room temperature in an inert atmosphere , which suggests that it is stable under normal environmental conditions.
Safety and Hazards
The safety information available indicates that 4-Fluoro-2-isopropoxyaniline hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and face thoroughly after handling, and wearing protective gloves, clothing, and eye protection .
properties
IUPAC Name |
4-fluoro-2-propan-2-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(2)12-9-5-7(10)3-4-8(9)11;/h3-6H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZWKQHIDWNMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661204 | |
| Record name | 4-Fluoro-2-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-isopropoxyaniline hydrochloride | |
CAS RN |
380430-47-7 | |
| Record name | Benzenamine, 4-fluoro-2-(1-methylethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1461854.png)
![[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B1461855.png)

![4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1461859.png)

![1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one](/img/structure/B1461863.png)


